

Enzymatic synthesis of 1,3-Distearin for research purposes

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Compound of Interest

Compound Name: 1,3-Distearin

Cat. No.: B120778

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Application Notes: Enzymatic Synthesis of 1,3-Distearin

Introduction

1,3-Distearin (1,3-distearoylglycerol) is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions.[1][2] In research and pharmaceutical development, **1,3-distearin** serves as a crucial intermediate for the synthesis of structured triglycerides and prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) to reduce their ulcerogenicity.[2][3] Enzymatic synthesis offers a highly specific and efficient route to produce **1,3-distearin**, avoiding the harsh conditions and complex purification steps associated with chemical synthesis.[4][5] This method utilizes sn-1,3-regiospecific lipases to catalyze the direct esterification of glycerol with stearic acid, ensuring high yields of the desired isomer.[6]

Principle of Synthesis

The enzymatic synthesis of **1,3-distearin** is primarily achieved through the direct esterification of glycerol and stearic acid in a solvent-free system. A lipase with high sn-1,3-regioselectivity, such as from *Thermomyces lanuginosus* or *Rhizomucor miehei*, is used as a biocatalyst.[7] The lipase selectively catalyzes the formation of ester bonds at the primary hydroxyl groups (sn-1 and sn-3) of the glycerol molecule, leaving the secondary hydroxyl group (sn-2)

unreacted. The reaction is an equilibrium process, and the removal of water, a byproduct of the reaction, is critical to drive the synthesis towards the formation of diacylglycerols.[8][9]

Key Parameters for Optimization

The successful synthesis of high-purity **1,3-distearin** is dependent on the careful optimization of several reaction parameters:

- **Lipase Selection:** The choice of enzyme is critical. Immobilized lipases like Lipozyme TL IM (*Thermomyces lanuginosus*) are particularly suitable for high-melting point substrates like stearic acid, as they maintain relatively high activity at the required elevated temperatures (73–75 °C).[10][11] Lipases such as Lipozyme RM IM (*Rhizomucor miehei*) and Novozym 435 (*Candida antarctica* lipase B) are also widely used for DAG synthesis.[4][8]
- **Reaction Temperature:** A significant challenge in synthesizing **1,3-distearin** is its high melting point. The reaction temperature must be high enough to keep the substrates in a molten state but not so high as to denature the enzyme. Temperatures in the range of 73–75°C have been found to be effective.[10][12]
- **Substrate Molar Ratio:** The molar ratio of stearic acid to glycerol influences the product distribution. For **1,3-distearin**, an initial molar ratio of stearic acid to glycerol of 1:1 has been shown to maximize the 1,3-DAG content.[10]
- **Water Removal:** To shift the reaction equilibrium towards ester formation, the water produced must be continuously removed. This is typically achieved by applying a vacuum or by using water adsorbents like molecular sieves.[8][9][10]
- **Enzyme Loading:** The concentration of the lipase affects the reaction rate. An enzyme load of 5–10% (w/w of reactants) is commonly used.[8][12] Increasing the enzyme concentration can increase the reaction rate, but excessive amounts may not significantly improve the yield and can lead to a slight decrease in 1,3-DAG content due to acyl migration.[8]

Data Summary

The following tables summarize quantitative data for the enzymatic synthesis of high-melting point 1,3-diacylglycerols, including **1,3-distearin** (1,3-DSG) and the closely related 1,3-dipalmitoylglycerol (1,3-DPG).

Table 1: Comparison of Lipases for Diacylglycerol Synthesis

Lipase	Source	Specificity	Typical Substrates	References
Lipozyme TL IM	Thermomyces lanuginosus	sn-1,3 specific	Palmitic Acid, Stearic Acid	[10] [11] [13]
Lipozyme RM IM	Rhizomucor miehei	sn-1,3 specific	Lauric Acid, Oleic Acid	[7] [8]
Novozym 435	Candida antarctica B	Non-specific, but effective	Oleic Acid, Medium-Chain Fatty Acids	[4] [14] [15]

Table 2: Optimized Reaction Conditions for **1,3-Distearin** (1,3-DSG) Synthesis

Parameter	Optimized Value	Reference
Synthesis Method	Enzymatic Esterification	[10]
Lipase	Lipozyme TL IM	[10] [11]
Substrate Molar Ratio (Stearic Acid:Glycerol)	1:1	[10]
Enzyme Loading	~5% (w/w)	[8] [10]
Temperature	75°C	[10] [12]
Reaction Time	6 hours	[10]
System	Solvent-free, with water removal (absorbents/vacuum)	[9] [10]
Crude Product DAG Content	39.58%	[10]
1,3-isomer ratio in DAG fraction	52.43%	[10]
Purity after Purification	>83%	[10] [11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,3-Distearin

This protocol describes the direct esterification of stearic acid and glycerol in a solvent-free system.

Materials:

- Stearic Acid ($\geq 99\%$ purity)
- Glycerol ($\geq 99\%$ purity)
- Immobilized Lipase (Lipozyme TL IM)
- 4A Molecular Sieves and Silica Gel (as water absorbents)
- Double-layer glass reaction kettle with overhead stirrer and vacuum connection
- Circulating water bath

Procedure:

- Reactant Preparation: In the reaction kettle, combine stearic acid and glycerol at a 1:1 molar ratio.[\[10\]](#)
- Addition of Absorbents: Add 4A molecular sieves and silica gel. The mass ratio of molecular sieve:silica gel:glycerol should be 1:1:1.[\[10\]](#)
- Enzyme Addition: Add Lipozyme TL IM at a concentration of 5% (w/w) based on the total mass of stearic acid and glycerol.
- Reaction Conditions:
 - Heat the mixture to 75°C using the circulating water bath.[\[10\]](#)
 - Begin stirring at approximately 275 rpm.[\[11\]](#)

- Apply a vacuum (e.g., 0.01 MPa) to facilitate the removal of water produced during the reaction.[\[11\]](#)
- Reaction Monitoring: Allow the reaction to proceed for 6 hours.[\[10\]](#) Samples can be taken periodically to analyze the composition of mono-, di-, and triglycerides, and free fatty acids using GC or HPLC.
- Enzyme Removal: After the reaction is complete, cool the mixture slightly and filter it while still warm (to prevent solidification) to remove the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse.

Protocol 2: Purification of 1,3-Distearin

A multi-step purification process involving molecular distillation and solvent fractionation is required to obtain high-purity **1,3-distearin**.[\[10\]](#)

Materials:

- Crude reaction product from Protocol 1
- Molecular distillation apparatus
- Hexane (analytical grade)
- Crystallization vessel with temperature control

Procedure:

Part A: Multi-Stage Molecular Distillation

- First Stage: Set the molecular distiller to 190°C to remove the majority of unreacted free fatty acids (FFAs) and monostearin (MAGs) from the crude product.[\[10\]](#) The residue will be enriched in di- and triglycerides.
- Second Stage: Increase the temperature of the molecular distiller to 230°C to distill the diacylglycerol (DAG) fraction, leaving the heavier triglycerides (TAGs) as the residue.[\[10\]](#)

- Third Stage: Re-distill the collected DAG fraction at 190°C to remove any remaining FFAs and MAGs. The residue from this stage is the purified DAG fraction, rich in **1,3-distearin**.[\[10\]](#)

Part B: Solvent Fractionation

- Dissolution: Dissolve the purified DAG fraction from the molecular distillation in hexane at a ratio of 1:10 (w/v). Heat the mixture to 60°C to ensure complete dissolution.
- Crystallization: Cool the solution to 25°C and hold at this temperature to allow for the selective crystallization of **1,3-distearin**. 1,2-diacylglycerols and other impurities tend to remain in the hexane solvent (olein fraction).[\[16\]](#)
- Isolation: Separate the crystallized solid (stearin fraction) from the liquid by vacuum filtration.
- Drying: Wash the crystals with a small amount of cold hexane and dry under vacuum to remove residual solvent. The resulting solid is high-purity **1,3-distearin**.

Protocol 3: Product Analysis

The purity and isomeric composition of the final product should be confirmed by analytical methods.

- Gas Chromatography (GC): Used to determine the lipid profile, quantifying the relative amounts of free fatty acids, mono-, di-, and triglycerides.
- High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the 1,3-DAG and 1,2-DAG isomers, thus determining the isomeric purity of the final product.[\[17\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the specific positions of the stearyl groups on the glycerol backbone.[\[17\]](#)

Visualizations

Caption: Workflow for the enzymatic synthesis and purification of **1,3-distearin**.

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